molecular formula C20H18BrNO4 B3886715 4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B3886715
M. Wt: 416.3 g/mol
InChI Key: GTPAYQIBOBTOON-FBMGVBCBSA-N
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Description

4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxypropyl group, and a phenyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions One common approach is to start with the bromination of benzoyl chloride to obtain 4-bromobenzoyl chloride This intermediate is then reacted with a suitable pyrrolone derivative under controlled conditions to introduce the bromobenzoyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxypropyl and phenyl groups contribute to the compound’s overall stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the bromine atom in 4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c21-15-9-7-14(8-10-15)18(24)16-17(13-5-2-1-3-6-13)22(11-4-12-23)20(26)19(16)25/h1-3,5-10,17,23-24H,4,11-12H2/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPAYQIBOBTOON-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 3
4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 4
4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 5
4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
4-(4-bromobenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

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